molecular formula C15H13ClO B1302637 3-Chloro-3',5'-dimethylbenzophenone CAS No. 844884-98-6

3-Chloro-3',5'-dimethylbenzophenone

Cat. No.: B1302637
CAS No.: 844884-98-6
M. Wt: 244.71 g/mol
InChI Key: OCPWBOXLLXYQCF-UHFFFAOYSA-N
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Description

3-Chloro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol. It is a derivative of benzophenone, characterized by the presence of a chlorine atom and two methyl groups on the benzene rings. This compound is commonly used in various fields, including materials science, biomedical research, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 3,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and reaction time to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzophenones depending on the nucleophile used.

    Oxidation: Major products are ketones or carboxylic acids.

    Reduction: Alcohol derivatives are the primary products.

Scientific Research Applications

3-Chloro-3’,5’-dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: The compound is employed in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the chlorine and methyl substituents.

    4-Chlorobenzophenone: A similar compound with a chlorine atom at the para position.

    3,5-Dimethylbenzophenone: A derivative with two methyl groups but no chlorine atom.

Uniqueness

3-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-chlorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPWBOXLLXYQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373912
Record name 3-Chloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-98-6
Record name (3-Chlorophenyl)(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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